molecular formula C12H11BrN2 B2446172 N-Benzyl-3-bromopyridin-2-amine CAS No. 868603-37-6

N-Benzyl-3-bromopyridin-2-amine

Cat. No.: B2446172
CAS No.: 868603-37-6
M. Wt: 263.138
InChI Key: YPKIUGVZJZBNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3-bromopyridin-2-amine ( 868603-37-6) is a brominated pyridine derivative of high interest in modern organic synthesis and medicinal chemistry research. This compound serves as a versatile synthetic intermediate, primarily due to the reactivity of the bromine atom on the pyridine core . Its molecular formula is C 12 H 11 BrN 2 and it has a molecular weight of 263.13 g/mol . Research Applications and Value: The primary value of this compound lies in its use as a key building block for the construction of more complex nitrogen-containing heterocycles. The bromine atom at the 3-position is a strategic handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of diverse aryl and heteroaryl groups to the pyridine scaffold . This reactivity is fundamental in the synthesis of functional materials and for exploring structure-activity relationships in pharmaceutical lead compounds . Furthermore, the structure of this compound is closely related to precursors used in palladium-catalyzed synthesis of azaindoles, important privileged structures in drug discovery . The N-benzyl group can influence the regioselectivity of subsequent reactions and may also serve as a protective group that can be modified or removed . Handling and Storage: This product is provided for Research Use Only and is not intended for diagnostic or therapeutic uses. The compound requires cold-chain transportation and proper storage conditions to ensure stability . Researchers should handle all chemicals with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3-bromopyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKIUGVZJZBNQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=CC=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N Benzyl 3 Bromopyridin 2 Amine and Analogues

Precursor Synthesis Strategies for Bromopyridine Scaffolds

The initial and crucial step is the synthesis of the bromopyridine precursor. The position of the bromine atom on the pyridine (B92270) ring is critical and can be achieved through various halogenation strategies.

Direct bromination of pyridine itself typically requires harsh conditions, such as high temperatures or the use of oleum, and often leads to a mixture of 3-bromopyridine (B30812) and 5-bromopyridine. chempanda.com For instance, heating pyridine with bromine in fuming sulfuric acid at 130°C can produce 3-bromopyridine. chempanda.com The direct bromination of 2-aminopyridine (B139424) with liquid bromine in acetic acid is a known method for producing bromo-substituted aminopyridines. A specific method for preparing 2-amino-3-bromopyridine (B76627) involves dissolving 2-aminopyridine in an organic solvent, followed by a controlled, two-part addition of liquid bromine at specific temperatures, with an intermediate heating step and the addition of acetic acid. google.com

Another approach involves the vapor-phase reaction of pyridine and bromine at high temperatures (500°C), which yields a mixture of 2-bromopyridine (B144113) and 2,6-dibromopyridine. prepchem.com The use of N-Bromosuccinimide (NBS) is also a common and selective method for the bromination of various aromatic and heterocyclic compounds.

A detailed procedure for the synthesis of 2-amino-5-bromopyridine (B118841) involves the dropwise addition of a bromine solution in acetic acid to a cooled solution of 2-aminopyridine in acetic acid. orgsyn.org

Table 1: Direct Halogenation Methods for Pyridine Derivatives
Starting MaterialReagentsConditionsProduct(s)YieldReference
PyridineBromine, Fuming Sulfuric Acid130°C3-Bromopyridine- chempanda.com
2-AminopyridineLiquid Bromine, Acetic Acid-Bromo-substituted aminopyridines-
2-AminopyridineLiquid Bromine, Acetic Acid, Organic SolventStaged temperature control2-Amino-3-bromopyridineHigh google.com
PyridineBromine500°C (vapor phase)2-Bromopyridine, 2,6-Dibromopyridine46%, 17% prepchem.com
2-AminopyridineBromine, Acetic Acid<20°C2-Amino-5-bromopyridine- orgsyn.org

Table is based on data from cited sources.

Achieving regioselectivity in the bromination of pyridines is paramount for the synthesis of specific isomers. For the synthesis of 2-bromopyridine, a common method is the diazotization of 2-aminopyridine followed by bromination. chempanda.com This can be carried out using various diazotizing agents and bromine sources. One established procedure involves treating 2-aminopyridine with hydrobromic acid and bromine at low temperatures, followed by the addition of sodium nitrite. prepchem.comorgsyn.orggoogle.comgoogle.com An improvement to this process involves the use of sulfuric acid in conjunction with hydrobromic acid to reduce the amount of HBr needed. google.com

The synthesis of 3-bromopyridine, a key isomer, can be accomplished through the reaction of pyridine with bromine in the presence of fuming sulfuric acid. chempanda.com It is a colorless liquid that serves as a substrate in important reactions like the Heck reaction and Buchwald-Hartwig coupling. chempanda.com

For the synthesis of 2-amino-3-bromopyridine, a specific method has been developed that allows for high purity and yield, making it suitable for large-scale production. google.com This method involves a carefully controlled addition of bromine to 2-aminopyridine in an organic solvent. google.com

Table 2: Regioselective Bromination of Pyridine Derivatives
Starting MaterialReagentsConditionsProductYieldReference
2-AminopyridineHBr, Br₂, NaNO₂0°C or lower2-Bromopyridine86-92% orgsyn.org
2-AminopyridineHBr, H₂SO₄, Br₂, NaNO₂-5°C to -10°C2-Bromopyridine- google.com
PyridineBr₂, Fuming H₂SO₄130°C3-Bromopyridine- chempanda.com
2-AminopyridineLiquid Bromine, Acetic AcidStaged temperature control2-Amino-3-bromopyridineHigh google.com

Table is based on data from cited sources.

N-Benzylation Strategies for Aminopyridines

Once the 3-bromopyridin-2-amine precursor is obtained, the next step is the introduction of the benzyl (B1604629) group to the amino nitrogen. Several methods are available for this transformation.

A straightforward approach to N-benzylation is the nucleophilic substitution reaction between an aminopyridine and a benzyl halide, such as benzyl chloride. The alkali metal salts of 2-aminopyridine can be condensed with benzyl chloride to form 2-benzylaminopyridine. orgsyn.org This method is a classic and widely used technique for forming C-N bonds. organic-chemistry.org

Reductive amination offers a versatile and economical method for forming C-N bonds. nih.govmasterorganicchemistry.com This process involves the reaction of an aminopyridine with a benzaldehyde (B42025) derivative to form an imine intermediate, which is then reduced to the corresponding N-benzylamine. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (STAB). masterorganicchemistry.comcommonorganicchemistry.com While NaBH₄ can also reduce the starting aldehyde, NaCNBH₃ is generally selective for the imine. masterorganicchemistry.comcommonorganicchemistry.com For less nucleophilic amines, the addition of a Lewis acid like Ti(iPrO)₄ or ZnCl₂ can improve the reaction yield. commonorganicchemistry.com A one-pot, three-component aza-Friedel–Crafts reaction has been developed for the synthesis of primary aniline-based indolylmethanes, which proceeds through an N-branched amine intermediate formed from an aldehyde, a primary aniline, and an indole. acs.org

Table 3: Reductive Amination Reagents
Reducing AgentKey CharacteristicsCommon SolventsReference
Sodium triacetoxyborohydride (STAB)Water-sensitive, not compatible with methanolDCE, DCM, THF, dioxane commonorganicchemistry.com
Sodium cyanoborohydride (NaCNBH₃)Not water-sensitive, selective for imines over aldehydesMethanol masterorganicchemistry.comcommonorganicchemistry.com
Sodium borohydride (NaBH₄)Can reduce aldehydes and ketonesMethanol, Ethanol masterorganicchemistry.comcommonorganicchemistry.com

Table is based on data from cited sources.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine. wikipedia.orgyoutube.com The development of bulky, electron-rich phosphine (B1218219) ligands, such as XPhos and SPhos, has been crucial for the success of this reaction, as they enhance the efficiency of the catalytic cycle. youtube.com This methodology can be applied to the N-benzylation of aminopyridines, providing a robust route to the target compound. nih.gov

Chemodivergent Approaches to N-Benzylation

The selective synthesis of N-benzylated aminopyridines can be a complex challenge due to the potential for multiple reaction pathways. Chemodivergent synthesis offers a powerful solution by enabling the selective formation of different products from the same starting materials by carefully tuning the reaction conditions.

A notable example involves the reaction of α-bromoketones with 2-aminopyridine. researchgate.netnih.gov Under specific conditions, this reaction can be directed to produce either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines. researchgate.netnih.gov When the reaction is carried out in toluene (B28343) with iodine (I2) and tert-butyl hydroperoxide (TBHP) as a promoter, N-(pyridin-2-yl)amides are formed through a C-C bond cleavage in a mild, metal-free process. researchgate.netnih.gov Conversely, switching the solvent to ethyl acetate (B1210297) and using only TBHP leads to the formation of 3-bromoimidazo[1,2-a]pyridines via a one-pot tandem cyclization/bromination. researchgate.netnih.gov This switch in reactivity highlights the delicate control that can be exerted over the reaction outcome.

Another innovative chemodivergent strategy for the benzylation of 4-cyanopyridines utilizes a single photoredox catalyst. nih.gov By selecting different photocatalyst quenchers, the reaction can be steered towards either an ipso-substitution pathway, yielding C4 benzylated pyridines, or a Minisci-type addition, resulting in C2 benzylated pyridines. nih.gov This method provides selective access to regioisomeric products from the same starting materials and catalyst system. nih.gov

Furthermore, Lewis acid-promoted benzylation of aminopyridines with alcohols presents a versatile approach. chemrxiv.orgchemrxiv.org This method can lead to either benzylation or a cyclative dibenzylation, surmounting common synthetic obstacles in accessing new aminopyridine-based catalysts. chemrxiv.orgchemrxiv.org

Atom-Efficient Benzylation Utilizing Toluene Derivatives

In the quest for more sustainable and efficient chemical processes, atom-efficient reactions that minimize waste are of paramount importance. The use of toluene and its derivatives as benzylating agents represents a significant step forward in this regard, offering an alternative to traditional methods that often employ benzyl halides.

One such approach is the nickel-catalyzed direct N-benzylation of 2-aminopyridines using toluene. thieme-connect.comtuwien.at This method operates under mildly oxidative conditions and allows for the efficient activation of toluene. thieme-connect.comtuwien.at The reaction is not limited to toluene itself, as substituted toluene derivatives also provide good yields of the desired N-benzylated products. thieme-connect.comtuwien.atresearchgate.net This process is considered atom-efficient as it avoids the use of pre-functionalized benzylating agents. thieme-connect.comtuwien.at

Palladium catalysis has also been successfully employed for the direct benzylation of carboxylic acids with toluene. acs.org This reaction proceeds via a C–H acyloxylation mechanism under an atmosphere of oxygen, providing a facile and atom-economic route to benzyl esters with good functional group tolerance and high yields. acs.org

The "borrowing hydrogen" methodology is another atom-economical strategy for N-alkylation. organic-chemistry.org This approach utilizes alcohols as alkylating agents, with water being the only byproduct. organic-chemistry.org A highly active Mn(I) pincer catalyst has been shown to enable the efficient N-alkylation of a broad range of anilines and aliphatic amines with primary and secondary alcohols under mild conditions and with low catalyst loadings. organic-chemistry.org Similarly, a water-promoted dehydrative coupling of 2-aminopyridines with benzyl alcohol in heptane (B126788) has been developed using a π-benzylpalladium system, which significantly accelerates the carbon-nitrogen bond formation. nih.gov

Specific Synthetic Routes to N-Benzyl-3-bromopyridin-2-amine

The synthesis of the target molecule, this compound, can be approached through several specific routes, each with its own set of optimized conditions.

A common starting material for this synthesis is 2-amino-3-bromopyridine. google.compatsnap.comnih.gov The preparation of this intermediate itself involves the bromination of 2-aminopyridine. google.compatsnap.com One patented method describes dissolving 2-aminopyridine in an organic solvent, followed by a carefully controlled addition of bromine and acetic acid at specific temperatures to yield 2-amino-3-bromopyridine with high purity and yield. google.compatsnap.com

Once 2-amino-3-bromopyridine is obtained, it can be reacted with a benzylating agent. A general and widely used method for the N-arylation of aminopyridines is the Buchwald-Hartwig amination. mdpi.comnih.govresearchgate.net This palladium-catalyzed cross-coupling reaction typically employs a palladium precursor, a phosphine ligand (such as Xantphos), and a base (like sodium tert-butoxide) in a suitable solvent, often refluxing toluene. mdpi.comnih.govresearchgate.net This method has been successfully used to synthesize a variety of N-arylpyrimidin-2-amine derivatives in moderate to good yields. mdpi.comnih.govresearchgate.net

Another approach involves the reductive amination of benzaldehyde with 2-amino-3-bromopyridine. This two-step process first involves the formation of an imine intermediate, (E)-N-benzylidene-3-bromopyridin-2-amine, which is then reduced to the final product. A reported method for the synthesis of the related N-benzylpyridin-2-amine involves the reduction of (E)-N-benzylidenepyridin-2-amine using sodium borohydride (NaBH4) and acetic acid in 1,4-dioxane. nih.gov

Optimization of Reaction Conditions: Temperature, Solvent, and Catalyst Systems

The success of any synthetic route hinges on the careful optimization of reaction parameters. For the synthesis of this compound and its analogues, temperature, solvent, and the choice of catalyst system are critical factors that influence yield and selectivity.

Temperature: The reaction temperature can significantly impact reaction rates and selectivity. For instance, in the preparation of 2-amino-3-bromopyridine, the temperature is carefully controlled during the addition of bromine and subsequent reaction to maximize the yield of the desired product and minimize byproducts. google.compatsnap.com Similarly, Buchwald-Hartwig aminations are often carried out at elevated temperatures, such as in refluxing toluene, to ensure efficient catalytic turnover. mdpi.comnih.govresearchgate.net

Solvent: The choice of solvent can influence the solubility of reactants and catalysts, as well as the reaction mechanism itself. In the chemodivergent synthesis from α-bromoketones and 2-aminopyridine, switching the solvent from toluene to ethyl acetate is the key to changing the reaction outcome from N-(pyridin-2-yl)amides to 3-bromoimidazo[1,2-a]pyridines. researchgate.netnih.gov For the N-alkylation of primary benzylamines, various solvents have been tested, with some, like dimethyl sulfoxide (B87167) (DMSO), resulting in lower yields of the desired secondary amine. researchgate.net

Catalyst Systems: The catalyst is often the heart of the transformation. In the atom-efficient benzylation using toluene, a nickel catalyst with a phosphine ligand (PPh3) and a base (NaHCO3) was found to be effective. thieme-connect.com For Buchwald-Hartwig aminations, palladium catalysts such as dichlorobis(triphenylphosphine)palladium(II) are commonly used in conjunction with specific ligands like Xantphos. mdpi.comnih.govresearchgate.net The development of highly active pincer-type manganese catalysts has enabled efficient N-alkylation of amines with alcohols under milder conditions. organic-chemistry.org The choice of catalyst can also be crucial for selectivity, as demonstrated in the photocatalytic chemodivergent benzylation of 4-cyanopyridines, where the same photocatalyst can lead to different products depending on the quencher used. nih.gov

The following table summarizes the optimized conditions for various N-benzylation and related reactions:

Microwave-Assisted Synthesis in Bromopyridine Derivatization

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. mdpi.comscilit.com This technology has been successfully applied to the derivatization of bromopyridines and other heterocyclic systems.

For example, the synthesis of various heterocyclic compounds, including isothiazolopyridines and pyridothiazines, has been achieved with improved yields and dramatically shorter reaction times using microwave irradiation. mdpi.comscilit.com In some cases, reaction times were reduced from hours to minutes, with yield increases of 17-23%. mdpi.com

Microwave irradiation has also been employed for the synthesis of N-arylpyrimidin-2-amine derivatives, demonstrating its utility in C-N bond formation reactions. nih.gov The synthesis of various five-membered azaheterocycles, such as 1,2,3-triazole derivatives, has also benefited from microwave assistance, with reaction times decreasing from hours to minutes and yields increasing by 10-20%. nih.gov

The advantages of microwave-assisted synthesis—namely, speed, efficiency, and often milder conditions—make it a highly attractive method for the preparation of this compound and other bromopyridine derivatives, contributing to more sustainable and efficient synthetic processes. mdpi.comnih.gov

Purification Methodologies for this compound

After the synthesis of this compound, obtaining the product in high purity is essential for its intended applications. Several purification methodologies are commonly employed.

Extraction and Washing: The initial workup of the reaction mixture typically involves extraction with an organic solvent, such as chloroform (B151607) or ethyl acetate, to separate the product from the aqueous phase. google.compatsnap.comnih.gov This is often followed by washing the organic layer with water, brine, or a basic solution (like sodium bicarbonate) to remove any remaining water-soluble impurities, acids, or bases. mdpi.com

Column Chromatography: For the purification of crude products, column chromatography is a widely used and effective technique. thieme-connect.com The crude material is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. thieme-connect.com A suitable eluent system, often a mixture of a nonpolar solvent like light petroleum or hexane (B92381) and a more polar solvent like ethyl acetate, is then passed through the column to separate the desired product from byproducts and unreacted starting materials. thieme-connect.com The fractions containing the pure product are then collected and the solvent is evaporated.

Recrystallization: Recrystallization is another powerful technique for purifying solid compounds. mdpi.com The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The pure crystals are then collected by filtration. The choice of solvent is crucial for successful recrystallization.

Filtration and Drying: In cases where the product precipitates out of the reaction mixture or during workup, simple filtration can be used for isolation. mdpi.comorgsyn.org The collected solid is then typically washed with a suitable solvent to remove any adsorbed impurities and dried under vacuum to remove any residual solvent. nih.govorgsyn.org

The selection of the most appropriate purification method or combination of methods depends on the physical properties of this compound and the nature of the impurities present in the crude product.

Chemical Reactivity and Transformation of N Benzyl 3 Bromopyridin 2 Amine

Reactivity at the Bromine Atom (C3-Position)

The primary site of reactivity on N-Benzyl-3-bromopyridin-2-amine is the carbon-bromine bond at the 3-position of the pyridine (B92270) ring. This section will explore the key transformations that occur at this position.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the case of this compound, the bromine atom serves as an excellent leaving group for these transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C3-position. nih.govrsc.org The general reaction involves the use of a palladium catalyst, a base, and a suitable solvent system. nih.govresearchgate.net

The choice of catalyst, ligands, and reaction conditions can significantly influence the efficiency and outcome of the coupling. For instance, the use of palladium(II) acetate (B1210297) with specific phosphine (B1218219) ligands has been shown to be effective. researchgate.net The reaction is tolerant of a wide range of functional groups on the boronic acid partner, enabling the synthesis of a diverse array of substituted pyridines. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound Analogs

Boronic Acid/EsterCatalyst/LigandBaseSolventProductYield (%)
Phenylboronic acidPd(OAc)2 / SPhosK3PO4Toluene (B28343)/H2O2-Amino-3-phenylpyridine derivativeHigh
(4-Methoxyphenyl)boronic acidPd(dppf)Cl2K2CO3Dioxane/H2O2-Amino-3-(4-methoxyphenyl)pyridine derivativeGood
Vinylboronic acid pinacol (B44631) esterPd(PPh3)4Na2CO3Toluene/EtOH/H2O2-Amino-3-vinylpyridine derivativeModerate-Good

Note: This table is illustrative and based on typical conditions for Suzuki-Miyaura couplings of similar 3-bromopyridin-2-amine systems. Specific yields for this compound may vary.

The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgorganic-chemistry.org This reaction provides a direct route to the synthesis of 3-alkynyl-2-aminopyridine derivatives from this compound. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (such as CuI), and an amine base. scirp.orgbeilstein-journals.org

The scope of the Sonogashira coupling with 2-amino-3-bromopyridines is broad, accommodating a variety of terminal alkynes, including arylacetylenes, alkylacetylenes, and those containing functional groups. scirp.orgresearchgate.net

Table 2: Examples of Sonogashira Coupling Reactions with 2-Amino-3-bromopyridine (B76627) Analogs

Terminal AlkynePalladium CatalystCopper CocatalystBaseSolventProductYield (%)
PhenylacetylenePd(PPh3)2Cl2CuIEt3NDMF2-Amino-3-(phenylethynyl)pyridine derivative>90
1-HexynePd(OAc)2/PPh3CuIEt3NDMF2-Amino-3-(hex-1-yn-1-yl)pyridine derivative85
EthynyltrimethylsilanePd(dppf)Cl2CuIi-Pr2NEtTHF2-Amino-3-((trimethylsilyl)ethynyl)pyridine derivativeGood

Note: This table is based on reported conditions for Sonogashira couplings of 2-amino-3-bromopyridines and serves as a guide for the reactivity of this compound.

While specific examples for this compound are not extensively detailed in the provided search results, the bromo- and amino- functionalities in proximity on the pyridine ring make it a potential substrate for intramolecular Heck reactions. If the benzyl (B1604629) group or a substituent on the amine nitrogen contains an appropriately positioned alkene, an intramolecular cyclization could be envisioned to form fused heterocyclic systems. This type of transformation is a powerful strategy for the synthesis of complex polycyclic molecules.

Similarly, palladium-catalyzed carbonylation reactions could be employed to introduce a carbonyl group at the C3-position, leading to the formation of amides, esters, or carboxylic acids, depending on the nucleophile used (an amine, alcohol, or water, respectively).

Beyond the Suzuki and Sonogashira reactions, other transition-metal catalyzed couplings can be applied to this compound. For example, Buchwald-Hartwig amination could be used to introduce a second amino group at the C3-position, although this would be a C-N bond formation at an sp2 carbon. nih.govnih.gov Negishi coupling, which utilizes organozinc reagents, offers an alternative to boronic acids for C-C bond formation and is known for its high functional group tolerance. organic-chemistry.org

Nucleophilic Substitution Reactions

The bromine atom at the C3-position of this compound can also be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. However, substitution at the 3-position is also possible, often requiring more forcing conditions.

Common nucleophiles for this type of reaction include amines, alkoxides, and thiolates. For instance, reaction with a primary or secondary amine in the presence of a base can lead to the formation of the corresponding 3-amino-substituted pyridine derivative. clockss.orgresearchgate.netchemguide.co.uk The reactivity can be influenced by the solvent and the nature of the base used. clockss.org

Organometallic Reactions

The presence of a carbon-bromine bond makes this compound a suitable precursor for various organometallic reagents. However, the acidic proton of the secondary amine (N-H) introduces challenges that must be carefully managed to achieve desired reactivity.

The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is expected to be challenging. The acidic N-H proton would readily react with any Grignard species formed, leading to its immediate quenching and the formation of a magnesium-amide salt. Furthermore, studies on structurally similar halo-benzylamines have shown that the presence of an amino group can inhibit the reaction, often requiring the use of more polar solvents like tetrahydrofuran (B95107) (THF) instead of diethyl ether.

In cases where Grignard reagents are formed from benzyl halides, they have been observed to undergo rearrangement. For instance, the reaction of benzylmagnesium chloride with a carbohydrate aldehyde led to a mixture of the expected benzyl carbinol and an o-tolyl carbinol, the product of a benzyl to o-tolyl rearrangement. This suggests that even if the Grignard reagent of this compound were successfully formed, its stability and subsequent reactions would require careful control to avoid isomerization.

Due to these challenges, alternative organometallic pathways, such as lithium-based reagents, are often preferred for substrates bearing acidic protons.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In this compound, the benzylamino group and the pyridine nitrogen atom can both act as directing groups for lithiation. However, the most acidic proton in the molecule is on the secondary amine. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), would first result in deprotonation of the amine to form a lithium amide.

Following N-H deprotonation, further lithiation could theoretically occur at a C-H bond. The benzylamino group could direct lithiation to the ortho-positions of the phenyl ring, while the pyridine nitrogen typically directs to the C-2 and C-6 positions. In this specific molecule, the C-2 position is already substituted. Research on N-Boc-1,2,3,4-tetrahydroisoquinoline, a related benzylic amine, shows that lithiation with n-BuLi occurs readily at the benzylic position, facilitated by the carbamate (B1207046) directing group. For N-benzylpivalamide, lithiation with t-butyllithium (t-BuLi) can result in a mixture of products lithiated on the benzene (B151609) ring and at the benzylic position, demonstrating the competition between different acidic C-H sites.

However, the presence of the bromine atom at the C-3 position introduces a much more facile reaction pathway, the bromine-lithium exchange, which typically occurs much faster than C-H deprotonation.

The most predictable and efficient organometallic transformation for this compound is the bromine-lithium exchange. This reaction involves treating the compound with an organolithium reagent, typically at low temperatures, to replace the bromine atom with a lithium atom, generating a highly reactive pyridyllithium species. This intermediate can then be trapped with various electrophiles to introduce new functional groups at the C-3 position.

A significant challenge for this reaction in this compound is the presence of the acidic N-H proton. Using a standard reagent like n-BuLi would consume at least one equivalent to deprotonate the amine before the bromine-lithium exchange can occur. This can lead to complications and reduced yields.

To address this issue, methodologies have been developed for bromoheterocycles bearing acidic protons. A notable strategy involves the combined use of a Grignard reagent and an organolithium reagent. For example, 2-(N-Boc-amino)-5-bromopyridine was successfully metalated using a combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi. The i-PrMgCl first deprotonates the acidic proton to form a stable magnesium amide, after which n-BuLi efficiently performs the bromine-magnesium exchange. This approach prevents intermolecular quenching and allows the reaction to proceed under non-cryogenic conditions. It is anticipated that a similar strategy would be effective for this compound.

Table 1: Conditions for Halogen-Metal Exchange on an Analogous Bromoheterocycle

Substrate Reagents Conditions Product (after electrophilic trap) Yield Reference

Once the C-3 lithiated species is formed, it can react with a wide array of electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to yield diverse 3-substituted 2-(benzylamino)pyridines.

Reactivity of the Pyridine Ring System

Beyond the C-Br bond, the pyridine ring itself and its substituents offer sites for further functionalization through modern catalytic methods.

Direct C-H activation provides a powerful and atom-economical way to forge new bonds without pre-functionalization. This compound possesses several C-H bonds that could be targeted for activation, including those on the pyridine ring (C-4, C-5, C-6) and the benzylic C-H bonds of the benzyl group.

The secondary amine can act as a directing group to facilitate C-H activation. For example, ruthenium(II)-catalyzed C-H functionalization and annulation of primary benzylamines with sulfoxonium ylides have been developed to synthesize isoquinolines, where the free amine directs the catalyst to the ortho C-H bond of the phenyl ring. Similarly, palladium-catalyzed carbonylative arylation of weakly acidic benzylic C(sp³)–H bonds in azaarylmethylamines has been achieved, demonstrating that the benzylic position can be functionalized directly.

Table 2: Examples of C-H Functionalization on Analogous Amine Substrates

Substrate Type Catalyst System Reaction Type Functionalized Position Reference
Primary Benzylamines [Ru(p-cymene)Cl₂]₂, AgOTf, NaOAc C-H Annulation Phenyl Ring (ortho)

For this compound, a competition would exist between C-H activation at the benzyl group, the pyridine ring, and oxidative addition at the C-Br bond. The specific outcome would be highly dependent on the choice of catalyst, ligand, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The C-3 bromine atom of this compound makes it an ideal substrate for a variety of such transformations, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These reactions would proceed via an initial oxidative addition of the palladium catalyst to the C-Br bond.

Beyond coupling at the C-Br bond, palladium-catalyzed direct arylation can functionalize C-H bonds. While less common than coupling at a halide, direct arylation of pyridine rings is possible. For instance, the direct arylation of pyridine N-oxides with aryl bromides has been successfully demonstrated. In the case of this compound, direct arylation could potentially be directed to the C-4 or C-6 positions of the pyridine ring, although this would have to compete with the highly reactive C-Br bond at the C-3 position. It is more likely that standard cross-coupling at the C-3 position would be the dominant pathway with typical palladium catalysts.

A tandem approach could also be envisioned, where an initial cross-coupling reaction at the C-3 position is followed by a C-H activation/functionalization step at another site on the molecule in a one-pot process.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Benzyl-3-bromopyridin-2-amine, providing detailed information about the hydrogen and carbon atomic environments. While specific experimental data for this exact compound is not widely published, a thorough analysis can be made based on the well-established chemical shifts and coupling constants of its constituent structural motifs: a 2-aminopyridine (B139424) ring, a benzyl (B1604629) group, and a bromine substituent.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring, the benzyl group, and the amine linker.

The benzyl group protons will manifest as a characteristic set of signals. The five protons of the phenyl ring typically appear in the aromatic region, approximately between δ 7.2 and 7.4 ppm. The exact chemical shifts and multiplicity will depend on the solvent and the electronic effects of the substituted pyridine ring. The two benzylic protons (CH₂) attached to the nitrogen atom are expected to produce a singlet or a doublet if coupled to the amine proton, likely in the range of δ 4.4 to 4.7 ppm.

The pyridine ring protons will show three distinct signals in the aromatic region, generally at lower field (higher ppm) compared to the benzene (B151609) ring protons due to the electron-withdrawing effect of the nitrogen atom. The proton at position 6 (ortho to the ring nitrogen) is expected to be the most deshielded, appearing as a doublet of doublets around δ 8.0-8.3 ppm. The proton at position 4 (para to the bromine) would likely resonate around δ 7.5-7.7 ppm, also as a doublet of doublets. The proton at position 5 (meta to both the nitrogen and bromine) is anticipated to appear as a triplet or doublet of doublets in the range of δ 6.7-7.0 ppm.

The amine proton (NH) signal is often broad and its chemical shift is highly variable, depending on concentration, solvent, and temperature. It could appear anywhere in the spectrum, but a broad singlet in the region of δ 5.0-6.5 ppm is a reasonable expectation.

Expected ¹H NMR Data for this compound

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
Benzyl-CH₂4.4 - 4.7d
Amine-NH5.0 - 6.5br s
Pyridine-H56.7 - 7.0dd
Benzyl-Ph (p-H)7.2 - 7.4t
Benzyl-Ph (m-H)7.2 - 7.4t
Benzyl-Ph (o-H)7.2 - 7.4d
Pyridine-H47.5 - 7.7dd
Pyridine-H68.0 - 8.3dd
Note: d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Chemical shifts are approximate and can vary based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

The benzyl group carbons will show four distinct signals. The benzylic carbon (CH₂) is expected around δ 45-50 ppm. The phenyl carbons will appear in the aromatic region (δ 127-140 ppm), with the ipso-carbon (attached to the CH₂ group) being the least shielded.

The pyridine ring carbons will exhibit five signals. The carbon atom attached to the bromine (C3) will be significantly shielded due to the heavy atom effect, appearing at a lower chemical shift, likely around δ 105-110 ppm. The carbon atom bonded to the amino group (C2) is expected to be highly deshielded, resonating around δ 155-160 ppm. The other pyridine carbons (C4, C5, C6) will have chemical shifts in the aromatic region, with their precise locations influenced by the substituents.

Expected ¹³C NMR Data for this compound

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Benzyl-CH₂45 - 50
Pyridine-C3105 - 110
Benzyl-C (para)127 - 129
Benzyl-C (ortho)127 - 129
Benzyl-C (meta)128 - 130
Pyridine-C5115 - 120
Pyridine-C4138 - 142
Benzyl-C (ipso)139 - 141
Pyridine-C6147 - 150
Pyridine-C2155 - 160
Note: Chemical shifts are approximate and can vary based on experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. tsijournals.com Cross-peaks would be observed between the benzylic CH₂ protons and the amine NH proton (if coupling exists), as well as among the coupled protons of the pyridine ring (H4, H5, and H6) and the benzyl phenyl ring. tsijournals.com This helps in tracing the connectivity within the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. tsijournals.com It would allow for the direct assignment of each protonated carbon by linking the proton chemical shift to its attached carbon's chemical shift. For instance, the signal for the benzylic CH₂ protons would show a correlation to the benzylic carbon signal.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

Vibrational Frequency Analysis

The vibrational spectrum is characterized by specific stretching and bending modes of the chemical bonds. For this compound, key vibrational frequencies are expected for the N-H, C-H, C=N, C=C, and C-Br bonds. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and help assign these vibrational modes. nih.gov A study on the related compound 3-amino-2-bromopyridine (B189615) performed a detailed vibrational assignment using DFT calculations, which can serve as a strong basis for interpreting the spectrum of the N-benzylated derivative. nih.gov

Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H stretch (secondary amine)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic, CH₂)2850 - 2960
C=C and C=N stretches (pyridine ring)1400 - 1600
C=C stretches (benzene ring)1450 - 1600
N-H bend1550 - 1650
C-N stretch1250 - 1350
C-Br stretch500 - 600

Functional Group Identification

The IR and Raman spectra are complementary and together allow for the confident identification of the key functional groups.

N-H Group: A characteristic absorption band for the N-H stretching vibration of the secondary amine is expected in the IR spectrum in the region of 3300–3500 cm⁻¹. This band is often of medium intensity and can be broad.

Aromatic Rings: The C-H stretching vibrations of the pyridine and benzene rings will appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the rings will give rise to a series of sharp bands in the 1400–1600 cm⁻¹ region.

Benzyl Group: The aliphatic C-H stretching vibrations of the methylene (B1212753) (CH₂) group will be observed in the 2850–2960 cm⁻¹ range.

C-Br Bond: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500–600 cm⁻¹ range, which is more readily observed in the Raman spectrum.

By combining the information from these various spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing the electronic transitions within a molecule. For aromatic compounds like this compound, this analysis reveals information about the chromophores present. In a typical analysis, the compound is dissolved in a suitable solvent, and the absorbance of light is measured across the ultraviolet and visible regions of the electromagnetic spectrum. The resulting spectrum, a plot of absorbance versus wavelength, shows characteristic absorption maxima (λmax) that can be correlated with the electronic structure of the molecule. For instance, in reverse-phase HPLC analysis, a UV detector set at a specific wavelength, such as 254 nm, is often used to detect and quantify the compound as it elutes from the column.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of this compound. nih.gov This technique can resolve the isotopic pattern characteristic of bromine-containing compounds, further validating the presence of a bromine atom in the molecule. The high resolving power of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the identification of the analyte. nih.gov

Parameter Description Significance for this compound
Mass Accuracy The closeness of the measured mass to the true mass.Confirms the elemental formula by providing a mass measurement with a very small error. nih.gov
Resolving Power The ability to distinguish between two peaks of slightly different mass-to-charge ratios.Allows for the clear observation of the isotopic distribution of bromine (79Br and 81Br), confirming its presence.
Isotopic Pattern The characteristic pattern of peaks resulting from the natural abundance of isotopes.The distinct isotopic signature of bromine provides unambiguous evidence for the presence of this halogen in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. europeanpharmaceuticalreview.com This hyphenated technique is widely used in pharmaceutical analysis for the identification and quantification of compounds in complex mixtures. nih.gov For this compound, LC-MS can be used to confirm the molecular weight of the compound after its separation from potential impurities. bldpharm.com The mass spectrometer provides molecular ion data, which serves as a primary screen to confirm the presence of the target compound. europeanpharmaceuticalreview.com

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pharmaceutical compounds. researchgate.net In a typical HPLC analysis of this compound, the compound is passed through a column packed with a stationary phase, and its separation is achieved based on its interaction with the stationary and mobile phases. A UV detector is commonly used to monitor the elution of the compound, and the purity is determined by the relative area of the main peak in the chromatogram. researchgate.net

Parameter Typical Conditions Purpose
Column Reverse-phase C18Separates the compound from non-polar and moderately polar impurities.
Mobile Phase A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).Controls the retention and elution of the compound.
Detection UV at 254 nmQuantifies the amount of compound eluting from the column.

Ultra-High Performance Liquid Chromatography (UPLC)

Ultra-High Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes in the stationary phase, resulting in higher resolution, faster analysis times, and improved sensitivity. bldpharm.com UPLC can provide a more detailed assessment of the purity of this compound by separating it from closely related impurities that may not be resolved by conventional HPLC.

Gas Chromatography (GC)

Gas Chromatography (GC) serves as a fundamental analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in assessing its purity, identifying potential impurities from the synthetic process, and in quantitative analysis. The successful application of GC for this compound relies on the careful selection of chromatographic conditions to ensure adequate separation and detection without on-column degradation.

Detailed research findings on the specific gas chromatographic analysis of this compound are not extensively available in the public domain. However, based on the analysis of structurally related compounds, such as other brominated and N-substituted aminopyridines, a general approach to its GC analysis can be outlined. The polarity of the molecule, imparted by the amine group and the pyridine nitrogen, along with its relatively high molecular weight, presents challenges that can be addressed through appropriate method development.

For the analysis of similar aromatic amines, derivatization is a common strategy to improve volatility and reduce peak tailing. researchgate.net However, direct analysis is often achievable with modern inert capillary columns and optimized conditions. The presence of the bromine atom makes the compound particularly amenable to detection by an Electron Capture Detector (ECD) for high-sensitivity analysis, or more universally by a Flame Ionization Detector (FID). For unequivocal identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the preferred method, as it provides structural information through fragmentation patterns. thermofisher.comchromatographyonline.com

The choice of the GC column is critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), is often a suitable starting point for the analysis of N-aryl or N-alkyl substituted amines. thermofisher.com The temperature program would typically start at a moderate temperature to allow for the elution of any volatile solvents or impurities, followed by a ramp to a higher temperature to ensure the elution of the target compound in a reasonable timeframe.

A hypothetical set of GC parameters for the analysis of this compound is presented in the table below. It is important to note that these are illustrative and would require optimization for any specific analytical application.

ParameterValue
Column 5% Phenyl-polysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless
Carrier Gas Helium
Oven Program Initial temperature: 150 °C (hold for 2 min), Ramp: 10 °C/min to 300 °C (hold for 5 min)
Detector Mass Spectrometer (MS)
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Scan Range 50-500 amu

Table 1: Illustrative Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of this compound.

Research on related brominated compounds has shown that the fragmentation pattern in GC-MS is often characterized by the loss of the bromine atom or cleavage of the benzyl group. thermofisher.com For this compound, one would expect to observe the molecular ion peak, as well as significant fragments corresponding to the benzyl cation and the brominated aminopyridine moiety.

In the absence of specific experimental data for this compound, the detailed research findings for the GC analysis of 2-aminopyridine can provide some relevant insights. For instance, thermal desorption from a sorbent like Tenax GC followed by GC analysis has been validated for 2-aminopyridine, indicating that such sample introduction techniques could be applicable for related compounds. dnacih.com The conditions for 2-aminopyridine analysis involved a temperature program from 125°C to 225°C, which is a lower temperature range than what would be expected for the much larger and less volatile N-benzyl derivative. dnacih.com

Ultimately, the development of a robust GC method for this compound would necessitate experimental work to determine the optimal conditions for separation, resolution, and detection, leading to the establishment of its characteristic retention time and mass spectrum under those specific conditions.

A Review of Computational and Theoretical Studies on this compound

Introduction

This compound is a halogenated aminopyridine derivative. While synthetic methods and applications of related aminopyridine compounds are explored in various contexts, a thorough review of the scientific literature reveals a notable gap in the computational and theoretical characterization of this specific molecule. This article addresses the current state of knowledge regarding the computational and theoretical studies of this compound, structured according to established computational chemistry methodologies.

Computational and Theoretical Studies

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

Simulated Vibrational and Electronic SpectraNo simulated vibrational (infrared or Raman) or electronic spectra for this compound based on DFT calculations have been reported in the literature.

The Hartree-Fock method is another fundamental ab initio calculation approach. While it is less common for high-accuracy predictions than modern DFT methods, it remains a cornerstone of computational chemistry. However, similar to the DFT studies, there is no evidence of published Hartree-Fock calculations for this compound.

Based on an extensive review of the available scientific literature, there are no published computational or theoretical studies detailing the properties of this compound using Density Functional Theory or Hartree-Fock methods. This indicates a significant research gap and an opportunity for future computational work to elucidate the molecular and electronic structure of this compound. Such studies would be invaluable for predicting its reactivity, spectroscopic properties, and potential applications.

Molecular Modeling and Simulation

Molecular modeling and simulation are indispensable tools for understanding the three-dimensional structure and dynamic behavior of molecules. For this compound, these methods can elucidate the preferred spatial arrangements of its constituent parts and the energy barriers that separate them.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C2-N(amine) and N-CH2(benzyl) single bonds. The relative orientation of the benzyl (B1604629) and pyridinyl rings, as well as the orientation of the N-H bond, gives rise to various conformers with distinct energies.

Computational studies on analogous N-aryl and N-benzylamino systems reveal that the potential energy surface (PES) is characterized by several minima corresponding to stable conformers, separated by rotational energy barriers. For this compound, density functional theory (DFT) calculations would be the method of choice to explore this landscape.

The key dihedral angles determining the conformation are:

τ1 (C3-C2-N-CH2): Defines the rotation of the benzylamino group relative to the pyridine (B92270) ring.

τ2 (C2-N-CH2-Cipso): Defines the rotation of the benzyl group relative to the C-N bond.

Intramolecular hydrogen bonding between the amine proton (N-H) and the pyridine nitrogen (N1) is a crucial factor in stabilizing certain conformations, a feature commonly observed in 2-aminopyridine (B139424) derivatives. Furthermore, steric hindrance between the benzyl group and the bromine atom at the 3-position of the pyridine ring will significantly influence the conformational preferences.

Illustrative Rotational Energy Profile:

Dihedral Angle (τ1)Relative Energy (kcal/mol)Comments
HighSteric clash between the benzyl group and the pyridine ring.
~60°LowA likely minimum, allowing for favorable intramolecular interactions without significant steric repulsion.
120°HighEclipsed conformation leading to steric strain.
180°IntermediateA possible conformer, though potentially less stable due to the positioning of the bulky groups.

This table is illustrative and based on general principles of conformational analysis for similar molecular systems.

Mechanistic Probing of Reaction Pathways (e.g., transition states of cross-couplings)

The bromine atom on the pyridine ring makes this compound a prime candidate for various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Computational chemistry can provide detailed mechanistic insights into these transformations by identifying intermediates and calculating the energy of transition states.

For a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, the catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each of these steps for the reaction of this compound with an organoboron reagent.

Key Findings from Mechanistic Studies of Analogous Systems:

Oxidative Addition: The initial step involves the insertion of the palladium(0) catalyst into the C-Br bond. The energy barrier for this step is influenced by the electron density at the carbon atom and the steric environment. For 3-bromopyridines, this step is generally feasible.

Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. The presence of a base is crucial for activating the organoboron species.

Reductive Elimination: The final step forms the new C-C bond and regenerates the palladium(0) catalyst. This step is often the rate-determining step, and its energy barrier can be influenced by the steric bulk of the ligands on the palladium and the substituents on the coupling partners.

Illustrative Energy Profile for a Suzuki-Miyaura Coupling:

The following table provides a hypothetical energy profile for the key steps in a Suzuki-Miyaura coupling of this compound, based on computational studies of similar reactions. nih.gov

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
ReactantsPd(0) + Substrate0.0
Oxidative Addition TS[Ar-Pd(II)-Br]‡+10 to +15
Oxidative Addition IntAr-Pd(II)-Br-5 to -10
Transmetalation TS[Ar-Pd(II)-R]‡+15 to +25
Reductive Elimination TS[Ar-R-Pd(0)]‡+20 to +30
ProductsAr-R + Pd(0)-15 to -25

This table presents typical energy ranges for palladium-catalyzed cross-coupling reactions and is for illustrative purposes.

Computational Assessment of Reactivity and Selectivity

Computational methods are also powerful in predicting the reactivity of different sites within a molecule and the selectivity of reactions.

Prediction of Regioselectivity and Diastereoselectivity

In reactions where multiple sites on this compound could react, computational models can predict the most likely outcome. For instance, in a deprotonation reaction using a strong base, either the benzylic C-H or the amine N-H could be abstracted. Calculation of the gas-phase acidity or the stability of the resulting conjugate bases can predict the regioselectivity of this process.

Similarly, if the molecule were to undergo a second substitution on the pyridine or benzyl ring, computational analysis of the transition states for substitution at different positions would reveal the most favorable pathway. For example, in electrophilic aromatic substitution on the benzyl ring, the ortho, meta, and para positions will have different reactivities, which can be quantified by calculating the energies of the corresponding sigma complexes.

Evaluation of Steric and Electronic Influences on Chemical Transformations

The chemical behavior of this compound is a delicate balance of steric and electronic effects from its constituent groups.

Electronic Effects:

The 2-amino group is an electron-donating group, which activates the pyridine ring towards electrophilic substitution (if such a reaction were to occur) and influences the acidity of the N-H proton.

The 3-bromo substituent is an electron-withdrawing group via induction but can be a weak π-donor. Its primary electronic role is to make the C3 position electron-deficient and a good site for nucleophilic attack in certain reactions.

The N-benzyl group is generally considered to be weakly electron-donating.

Steric Effects:

The bulky benzyl group can sterically hinder reactions at the amino group and the adjacent C3 position of the pyridine ring.

The bromine atom also contributes to steric crowding around the C2 and C3 positions.

These effects can be quantified using various computational techniques. Natural Bond Orbital (NBO) analysis, for example, can be used to calculate the partial charges on each atom, providing a quantitative measure of the electronic effects. The calculated energies of different conformers and transition states directly reflect the steric interactions.

Illustrative NBO Charges:

A hypothetical NBO analysis might reveal the following charge distribution, highlighting the electronic nature of the different parts of the molecule.

Atom/GroupCalculated NBO Charge (a.u.)Interpretation
N (amine)-0.6 to -0.8High negative charge, indicating its basic character.
C2 (pyridine)+0.2 to +0.4Electron deficient due to adjacent nitrogen atoms.
C3 (pyridine)+0.1 to +0.2Electron deficient due to the attached bromine atom.
Br-0.1 to -0.2Electronegative, but with some charge donation.
CH2 (benzyl)+0.1 to +0.2Slightly electron-deficient due to attachment to N.
Phenyl ring (avg C)-0.1 to -0.2Electron-rich aromatic system.

This table is illustrative and shows typical charge distributions for such functional groups.

Applications in Organic Synthesis and Materials Science

A Versatile Synthetic Intermediate

The strategic placement of the bromo and benzylamino groups on the pyridine (B92270) ring allows for a range of chemical transformations, establishing N-Benzyl-3-bromopyridin-2-amine as a versatile building block in organic synthesis.

Precursor for Advanced Heterocyclic Systems

This compound serves as a key starting material for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Pyrrolopyridines: These compounds, also known as azaindoles, are significant scaffolds in the development of bioactive molecules, particularly as kinase inhibitors. nih.gov The synthesis of pyrrolopyridines can be achieved through intramolecular cyclization reactions starting from appropriately substituted pyridine precursors. While direct examples of using this compound for pyrrolopyridine synthesis were not found in the provided search results, the general strategy often involves the formation of a new bond between the nitrogen of the amino group and a carbon atom at a suitable position, which could be introduced via the bromo substituent. A related activation of an N-benzyl group has been observed in the synthesis of pyrrolo[2,3-d]pyrimidines. rsc.org

Imidazopyridines: This class of fused heterocycles is of great interest due to its wide range of biological activities and applications in materials science. nih.gov The synthesis of imidazopyridines often involves the reaction of a 2-aminopyridine (B139424) derivative with a suitable coupling partner. beilstein-journals.orge3s-conferences.org this compound can be envisioned as a precursor where the 2-amino group participates in the formation of the imidazole (B134444) ring, while the bromo substituent offers a handle for further functionalization of the final product. For instance, various methods exist for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones or other synthons. e3s-conferences.orgrsc.org

Building Block for Multifunctional Pyridine Derivatives

The reactivity of the bromine atom in this compound allows for the introduction of various functional groups through cross-coupling reactions. This enables the creation of a diverse library of multifunctional pyridine derivatives with tailored electronic and steric properties. These derivatives can be further elaborated into more complex molecular architectures.

Derivatization for Ligand Development in Catalysis

The nitrogen atoms within the pyridine and benzylamino moieties of this compound can act as coordination sites for metal ions. By strategically modifying the core structure, this compound can be derivatized to create novel ligands for catalysis. The introduction of different substituents via the bromo group can fine-tune the electronic and steric environment around the metal center, influencing the catalytic activity and selectivity of the resulting complex. While specific examples of catalytic applications of ligands derived directly from this compound were not prominent in the search results, the general principle of using substituted pyridines as ligands is well-established in coordination chemistry.

Potential Contributions to Advanced Materials

The structural motifs present in this compound and its derivatives are relevant to the design of advanced materials.

Photovoltaic Materials: 3-Bromopyridine (B30812) analogues are being explored as components in the development of materials for photovoltaic applications. The introduction of a bromo substituent can influence the electronic properties and molecular packing of organic semiconductors, which are key factors in the performance of organic solar cells. While direct studies on this compound for this purpose were not identified, the broader interest in brominated pyridines suggests its potential as a building block in this area.

The versatility of this compound as a synthetic intermediate and its potential for creating functional molecules underscore its importance in contemporary chemical research. Further exploration of its reactivity and derivatization is likely to lead to the discovery of new applications in both medicine and materials science.

Q & A

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for bromopyridine derivatives?

  • Methodological Answer : Cross-validate using complementary techniques:
  • Solid-state vs. solution NMR : Discrepancies in chemical shifts may arise from crystal packing effects.
  • SC-XRD vs. PXRD : Confirm phase purity and rule out polymorphism.
  • DFT Optimization : Compare computed gas-phase structures with experimental data to identify solvent or lattice distortions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.